Cas no 171926-99-1 (Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester)

Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester
- 9-Hydroxy-nonanoic acid tert-butyl ester
- tert-butyl 10-hydroxydecanoate
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- Inchi: 1S/C13H26O3/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h14H,4-11H2,1-3H3
- InChI Key: ZCOTUROROUZDRQ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)CCCCCCCCO
Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01V4FG-250mg |
9-Hydroxy-nonanoic acid tert-butyl ester |
171926-99-1 | 97% | 250mg |
$318.00 | 2025-02-13 | |
1PlusChem | 1P01V474-500mg |
9-Hydroxy-nonanoic acid tert-butyl ester |
171926-99-1 | 97% | 500mg |
$433.00 | 2024-06-19 | |
Aaron | AR01V4FG-500mg |
9-Hydroxy-nonanoic acid tert-butyl ester |
171926-99-1 | 97% | 500mg |
$491.00 | 2025-02-13 | |
Bestfluorodrug | YFL00214-1g |
tert-butyl 9-hydroxynonanoate |
171926-99-1 | 97% | 1g |
¥3000 | 2023-09-19 | |
1PlusChem | 1P01V474-1g |
9-Hydroxy-nonanoic acid tert-butyl ester |
171926-99-1 | 97% | 1g |
$683.00 | 2024-06-19 | |
1PlusChem | 1P01V474-250mg |
9-Hydroxy-nonanoic acid tert-butyl ester |
171926-99-1 | 97% | 250mg |
$278.00 | 2024-06-19 | |
Aaron | AR01V4FG-1g |
9-Hydroxy-nonanoic acid tert-butyl ester |
171926-99-1 | 97% | 1g |
$786.00 | 2025-02-13 | |
Bestfluorodrug | YFL00214-1.0g |
tert-butyl 9-hydroxynonanoate |
171926-99-1 | 97% | 1.0g |
¥4500 | 2023-01-04 | |
Bestfluorodrug | YFL00214-0.5g |
tert-butyl 9-hydroxynonanoate |
171926-99-1 | 97% | 0.5g |
¥2770 | 2023-01-04 | |
Bestfluorodrug | YFL00214-5.0g |
tert-butyl 9-hydroxynonanoate |
171926-99-1 | 97% | 5.0g |
¥13880 | 2023-01-04 |
Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
Additional information on Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester
Research Briefing on Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester (CAS: 171926-99-1) in Chemical Biology and Pharmaceutical Applications
Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester (CAS: 171926-99-1) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This branched-chain fatty acid derivative, characterized by a tertiary butyl ester group at the C-1 position and a hydroxyl group at the C-9 position, demonstrates interesting physicochemical properties that make it valuable for drug design and delivery systems. Recent studies have explored its role as a metabolic intermediate, prodrug component, and bioactive molecule in various biological systems.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a prodrug moiety for improving the pharmacokinetic properties of antiviral agents. The research team found that the tert-butyl ester group of 171926-99-1 provided enhanced stability against premature hydrolysis in the gastrointestinal tract, while the hydroxyl group allowed for targeted release of active pharmaceutical ingredients in specific tissues. Molecular dynamics simulations revealed that the branched structure of this compound contributes to improved membrane permeability compared to linear-chain analogs.
In the field of metabolic engineering, a recent breakthrough published in Nature Chemical Biology (2024) demonstrated the enzymatic synthesis of Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester using engineered cytochrome P450 monooxygenases. This biocatalytic approach achieved 85% yield with excellent stereoselectivity, offering a sustainable alternative to traditional chemical synthesis methods. The study also identified novel biosynthetic pathways involving this compound in certain microbial species, suggesting potential applications in biomanufacturing of high-value chemicals.
Pharmaceutical formulation research has explored the excipient properties of 171926-99-1, with a 2023 study in the International Journal of Pharmaceutics reporting its effectiveness as a penetration enhancer for transdermal drug delivery systems. The compound's amphiphilic nature and optimal logP value (2.8) were found to significantly improve skin permeation of both hydrophilic and lipophilic drugs without causing significant irritation, making it a promising candidate for topical formulations.
Recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2024) have established the safety profile of Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester for pharmaceutical applications. Acute toxicity studies in rodent models showed no adverse effects at doses up to 2000 mg/kg, while 28-day repeated dose toxicity studies revealed no significant histopathological changes. These findings support the compound's potential for further development in drug formulations.
Emerging research in chemical biology has identified novel biological activities associated with 171926-99-1. A 2024 study in ACS Chemical Biology reported that this compound exhibits moderate PPARγ agonist activity, suggesting potential applications in metabolic disorder therapeutics. Additionally, its metabolites have shown interesting immunomodulatory effects in in vitro studies, particularly in modulating macrophage polarization, which may have implications for inflammatory disease treatment.
The pharmaceutical industry has shown increasing interest in Nonanoic acid, 9-hydroxy-, 1,1-dimethylethyl ester as evidenced by recent patent filings. A 2023 patent (WO2023187654) describes its use in stabilizing protein therapeutics, while another (US20240117321) claims its application in nanoparticle drug delivery systems. These developments indicate growing recognition of the compound's versatility in addressing various formulation challenges.
Future research directions for 171926-99-1 include exploring its potential in targeted drug delivery systems, investigating its full pharmacological profile, and optimizing synthetic routes for large-scale production. The compound's unique combination of stability, bioavailability enhancement properties, and emerging biological activities positions it as a promising candidate for multiple pharmaceutical applications in the coming years.
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